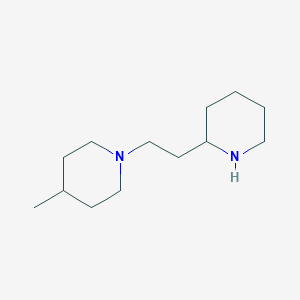

4-Methyl-1-(2-piperidin-2-yl-ethyl)-piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-1-(2-piperidin-2-yl-ethyl)-piperidine, also known as MEP, is a cyclic amine that is used in research and laboratory experiments. It is an important building block in organic synthesis and a versatile reagent for a variety of reactions. MEP is a precursor to many compounds that have a wide range of applications in the pharmaceutical, agrochemical, and materials industries. It is also used in the synthesis of a variety of drugs, including opioids, anticonvulsants, and anti-inflammatory agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Ligands for D2-like Receptors

A study explored the contributions of pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, in synthesized agents targeting D2-like receptors. Preliminary observations indicate that the specific effects of arylalkyl moieties are unpredictable, but the composite structure plays a crucial role in selectivity and potency at these receptors (Sikazwe et al., 2009).

Graphical Synthetic Routes of Vandetanib

Another study summarized existing synthetic routes of vandetanib, analyzing different synthetic routes for industrial production. It found that certain compounds, including tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, offer favorable yields and commercial value in manufacturing scale (Mi, 2015).

Designer Drug Abuse in Poland

A review discussed the psychoactive and toxic properties of substances, including piperazines/piperidines, found in illegal drug products in Poland. It also touched upon legal consequences and aimed to support legislation and provide a reference for scientists and regulatory bodies (Biliński et al., 2012).

Chemistry and Pharmacology of Piperidine Alkaloids

This review focused on piperidine alkaloids from Pinus and related genera, highlighting their medicinal importance. It discussed the therapeutic applications of piperidine heterocycle in drug research, emphasizing the need for further exploration of biological functions (Singh et al., 2021).

Nucleophilic Aromatic Substitution of the Nitro-Group

Research on the reaction of piperidine with nitrobenzenes indicated a mechanism involving an addition-elimination process. This study reviewed the literature on nucleophilic aromatic substitution of the nitro-group, providing insights into the reactions' kinetics and mechanisms (Pietra & Vitali, 1972).

Eigenschaften

IUPAC Name |

4-methyl-1-(2-piperidin-2-ylethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)11-7-13-4-2-3-8-14-13/h12-14H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHATVJZYDAORTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-(2-piperidin-2-yl-ethyl)-piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)

![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)

![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)

![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)